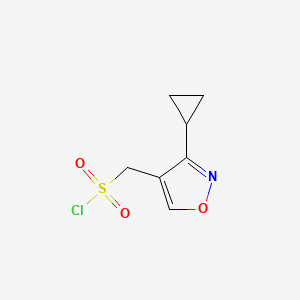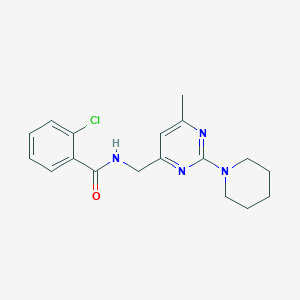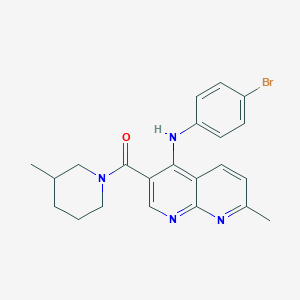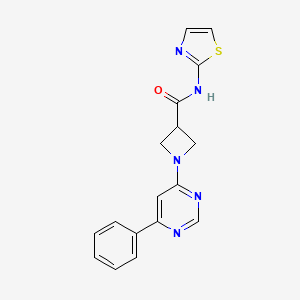
1-(6-phenylpyrimidin-4-yl)-N-(thiazol-2-yl)azetidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(6-phenylpyrimidin-4-yl)-N-(thiazol-2-yl)azetidine-3-carboxamide, also known as THZ-P1-1, is a small molecule inhibitor that has been extensively studied for its potential applications in cancer research. It belongs to the class of compounds known as kinase inhibitors, which work by blocking the activity of specific enzymes involved in cell signaling pathways. In
Scientific Research Applications
Anticancer and Anti-inflammatory Applications
Research into pyrazolopyrimidine derivatives, which share a structural similarity with the specified compound, has shown significant potential in anticancer and anti-inflammatory applications. For instance, novel series of pyrazolopyrimidines have been synthesized and evaluated for their cytotoxic activities against cancer cell lines and for their ability to inhibit 5-lipoxygenase, an enzyme involved in inflammatory processes. These studies suggest a promising avenue for the development of new therapeutic agents in the treatment of cancer and inflammation (Rahmouni et al., 2016).
Antimicrobial Activity
Thieno[2,3-b]pyridine derivatives, closely related to the target compound, have been synthesized and evaluated for their antimicrobial activities. These compounds have shown effectiveness against various microbial strains, highlighting their potential as leads for developing new antimicrobial agents (Gad-Elkareem et al., 2011).
Antiviral and Antitumor Activity
The development of dual Src/Abl kinase inhibitors from substituted thiazole-5-carboxamides, structurally related to the target compound, demonstrates potent antitumor activity in preclinical assays. These findings underscore the therapeutic potential of such compounds in oncology, particularly in treating chronic myelogenous leukemia (Lombardo et al., 2004).
properties
IUPAC Name |
1-(6-phenylpyrimidin-4-yl)-N-(1,3-thiazol-2-yl)azetidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N5OS/c23-16(21-17-18-6-7-24-17)13-9-22(10-13)15-8-14(19-11-20-15)12-4-2-1-3-5-12/h1-8,11,13H,9-10H2,(H,18,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKXSFOHOZTXBOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=NC=NC(=C2)C3=CC=CC=C3)C(=O)NC4=NC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(6-phenylpyrimidin-4-yl)-N-(thiazol-2-yl)azetidine-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(6-ethoxy-1,3-benzothiazol-2-yl)-4-[4-[(6-ethoxy-1,3-benzothiazol-2-yl)carbamoyl]phenoxy]benzamide](/img/structure/B2971568.png)
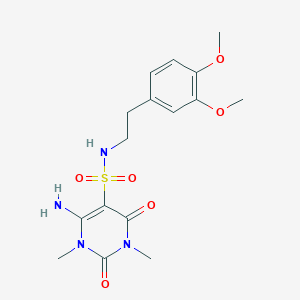
![ethyl 2-[2-(1-bromoethyl)-4-oxo-3(4H)-quinazolinyl]acetate](/img/structure/B2971572.png)
![9-(4-Ethylpiperazin-1-yl)-2-methyl-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazoline](/img/structure/B2971577.png)
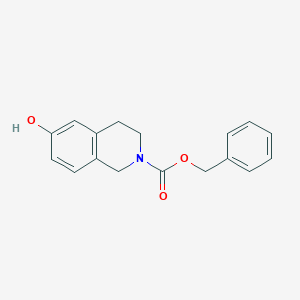
![Methyl 8-bromo-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylate](/img/structure/B2971580.png)

![7-Oxo-7H-benzimidazo[2,1-A]benzo[DE]isoquinoline-4-carboxylic acid](/img/structure/B2971584.png)
![N-(5-chloro-2-methylphenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]acetamide](/img/structure/B2971585.png)


